叔丁基 2-(4-氨基苯氧基)乙酸酯

描述

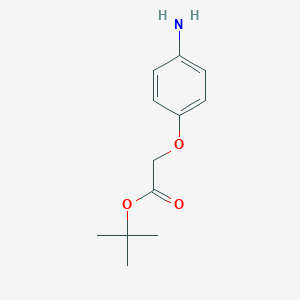

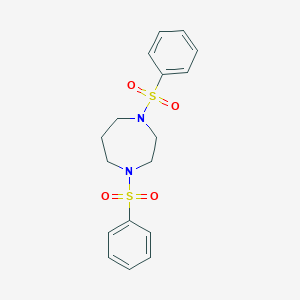

Tert-butyl 2-(4-aminophenoxy)acetate is a chemical compound with the molecular formula C12H17NO3 . It is used in various applications due to its unique properties .

Molecular Structure Analysis

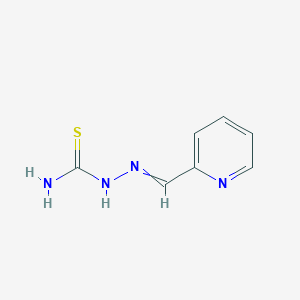

The molecular structure of Tert-butyl 2-(4-aminophenoxy)acetate is represented by the InChI code 1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 2-(4-aminophenoxy)acetate has a molecular weight of 223.27 g/mol . It is typically stored at room temperature .科学研究应用

合成酚类抗氧化剂的环境存在和毒性

合成酚类抗氧化剂 (SPA),包括叔丁基 2-(4-氨基苯氧基)乙酸酯等化合物,被用于各个行业,通过延缓氧化反应来延长产品保质期。最近的研究强调了 SPA 在不同基质中的广泛环境存在,包括室内灰尘、空气颗粒物、海床沉积物和河水。对人体暴露的研究揭示了在脂肪组织、血清、尿液、母乳和指甲中检测到 SPA,表明摄入、灰尘暴露和个人护理产品是主要的途径。毒性评估表明潜在的肝毒性、内分泌干扰和致癌作用,强调需要进一步研究 SPA 污染、环境行为和毒性,特别是涉及新型高分子量 SPA 及其转化产物。未来的研究方向包括开发毒性和环境影响较低的 SPA (Liu 和 Mabury,2020)。

酚类化合物的天然来源和生物活性

酚类化合物,如 2,4-二叔丁基苯酚及其类似物(在结构上与叔丁基 2-(4-氨基苯氧基)乙酸酯相关),已在多种生物中被发现。尽管这些化合物是挥发性或精油的主要成分,但它们对包括其产生者在内的各种生物表现出很强的毒性。这些酚类化合物的生物活性引发了关于它们在自毒性中作用以及在生物体内内分泌调控中的作用的问题。这篇综合综述阐明了天然来源、生物活性和生物体产生对自身有毒物质的悖论,暗示了复杂的生态相互作用和进化策略 (Zhao 等人,2020)。

对乙酰氨基酚的降解和环境影响

对乙酰氨基酚(一种在结构和功能上不同但与叔丁基 2-(4-氨基苯氧基)乙酸酯类似的环境污染背景下具有相关性的化合物)通过高级氧化工艺 (AOP) 的降解已被广泛研究。这项研究的重点是对乙酰氨基酚降解的副产物、它们的生物毒性和潜在的环境影响。识别出对苯二酚、苯醌和 4-氨基苯酚等有毒副产物,突出了不当处置和处理药物化合物带来的生态威胁。该研究强调了增强降解技术以减轻与药物污染物相关的环境和健康风险的必要性 (Qutob 等人,2022)。

酚类内分泌干扰物的环境和健康风险

对 4-叔辛基苯酚(烷基酚乙氧基化物的降解产物)的环境水污染和生态毒性的综述,提供了对包括叔丁基 2-(4-氨基苯氧基)乙酸酯在内的更广泛类别的酚类化合物的见解。它强调了这些污染物的生物降解性、它们的内分泌干扰作用以及对人类和野生动物的潜在健康风险。该论文呼吁更全面地了解和监管,以防止酚类内分泌干扰物产生不利影响,并建议探索毒性较低的替代品和改进的废水处理技术 (Olaniyan 等人,2020)。

安全和危害

属性

IUPAC Name |

tert-butyl 2-(4-aminophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILOEPGCXYIQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-aminophenoxy)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)